molecular formula C21H20N2O B5822118 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5822118
M. Wt: 316.4 g/mol
InChI Key: DFMDVUBMCHKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues and has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied in preclinical models and has shown promise as a diagnostic and therapeutic tool in a range of conditions, including neuroinflammation, neurodegeneration, and cancer.

Mechanism of Action

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a selective ligand for TSPO, which is expressed in various tissues, including the brain, heart, and immune cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide binds to TSPO with high affinity and specificity, and its binding induces a conformational change in TSPO that leads to downstream signaling pathways, including the activation of protein kinase A (PKA) and the inhibition of voltage-dependent anion channels (VDACs). The exact mechanism of action of 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is still under investigation, but it is thought to involve the modulation of mitochondrial function and the regulation of cellular metabolism.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In neuroinflammation, 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in animal models of neurodegeneration. In cancer, 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages as a research tool, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging properties. However, there are also limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to perform PET imaging studies.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, including the development of new synthetic methods for its production, the optimization of its pharmacokinetic properties, and the exploration of its potential as a therapeutic agent in a range of conditions. Additionally, there is a need for further investigation into the mechanism of action of 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its downstream signaling pathways, as well as the development of new imaging techniques that can more accurately visualize TSPO expression and activation in vivo.

Synthesis Methods

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-(4-pyridinylmethyl)benzylamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 3,5-dimethylbenzoic acid with 4-(4-pyridinylmethyl)benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The synthesis of 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide typically involves multiple steps and requires careful purification and characterization to ensure the desired product is obtained.

Scientific Research Applications

3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models and has shown promise as a diagnostic and therapeutic tool in a range of conditions. In neuroinflammation, 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been used as a positron emission tomography (PET) imaging agent to visualize activated microglia and astrocytes, which are involved in the inflammatory response in the brain. 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease. In cancer, 3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

3,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-11-16(2)13-19(12-15)21(24)23-20-5-3-17(4-6-20)14-18-7-9-22-10-8-18/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDVUBMCHKORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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